molecular formula C6H6O3S B147631 Methyl 3-hydroxythiophene-2-carboxylate CAS No. 5118-06-9

Methyl 3-hydroxythiophene-2-carboxylate

Cat. No.: B147631
CAS No.: 5118-06-9
M. Wt: 158.18 g/mol
InChI Key: SEMVRXMFCHXUMD-UHFFFAOYSA-N
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Description

Methyl 3-hydroxythiophene-2-carboxylate (CAS: 5118-06-9) is a heterocyclic organic compound with the molecular formula C₆H₆O₃S and a molecular weight of 158.18 g/mol . Its structure features a thiophene ring substituted with a hydroxyl group at position 3 and a methyl ester group at position 2 (Figure 1).

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-hydroxythiophene-2-carboxylate can be synthesized through several methods. One common route involves the reaction of 3-hydroxythiophene with methanol in the presence of an acid catalyst. Another method includes the reaction of methyl thioglycolate with methyl 3-methoxyacrylate under specific conditions .

Industrial Production Methods

In industrial settings, the synthesis of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as esterification, purification, and crystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxythiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired product, but they often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include thiophene derivatives with various functional groups, such as alkyl, aryl, and halogen substituents. These products are valuable intermediates in organic synthesis and medicinal chemistry .

Scientific Research Applications

Organic Synthesis

Methyl 3-hydroxythiophene-2-carboxylate serves as a crucial intermediate in the synthesis of various thiophene derivatives. Its reactivity allows it to participate in multiple chemical transformations:

  • Halogenation Reactions : The compound can undergo halogenation to yield functionalized thiophene derivatives, which are important in developing pharmaceuticals and agrochemicals .
  • Alkylation Reactions : It can be transformed into mono- and di-alkyl ethers through successive alkylation processes, leading to compounds with enhanced biological activities .

Data Table: Synthesis Pathways

Reaction TypeConditionsYield (%)Reference
HalogenationRoom temperature with alcoholsHigh
O-AlkylationAlkaline hydrolysis followed by alkylationNearly quantitative
CyclizationMethanolic sodium methoxide92%

Medicinal Chemistry

Research indicates that derivatives of this compound exhibit promising biological activities:

  • Antimicrobial Properties : Compounds derived from this precursor have shown effectiveness against various bacterial and fungal strains, making them candidates for new antimicrobial agents .
  • Antitumor Activity : Some thienoindole analogs synthesized from this compound demonstrate significant antitumor properties, particularly against specific cancer cell lines .

Case Study: Antitumor Activity

A study highlighted the synthesis of thieno[3,2-b]indole derivatives from this compound, which were tested for their antitumor efficacy. The results indicated that these compounds inhibited tumor growth in vitro, showcasing potential for further development into therapeutic agents .

Material Science

This compound is also utilized in material science, particularly in the development of organic electronic materials:

  • Organic Photovoltaics : Its derivatives are being explored for use in organic solar cells due to their favorable electronic properties and ability to form π-conjugated systems .
  • Dyes and Sensors : The compound's ability to act as a photosensitizer makes it suitable for applications in photodynamic therapy and as a component in organic dyes used in sensors .

Data Table: Material Applications

Application TypeDescriptionReference
Organic PhotovoltaicsUsed in the design of photovoltaic devices
DyesEffective photosensitizer for photodynamic therapy

Mechanism of Action

The mechanism of action of methyl 3-hydroxythiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and properties. These interactions are crucial for its applications in organic synthesis and medicinal chemistry .

Comparison with Similar Compounds

Key Properties:

  • Physical State : White to orange/green crystalline powder .
  • Melting Point : 43–47°C .
  • Synthesis : Produced via condensation of 2-chloroacrylic acid methyl ester with methyl thioglycolate or via reactions involving 2,3-dichloropropionic acid methyl ester .
  • Applications: Intermediate in pharmaceutical synthesis (e.g., Tenoxicam, an anti-inflammatory drug) and organic chemistry research .

Structural and Functional Group Analysis

The following table compares methyl 3-hydroxythiophene-2-carboxylate with structurally related thiophene derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Applications
This compound -OH (C3), -COOCH₃ (C2) C₆H₆O₃S 158.18 mp: 43–47°C; used in Tenoxicam synthesis Pharmaceuticals, organic intermediates
Methyl 3-methylthiophene-2-carboxylate -CH₃ (C3), -COOCH₃ (C2) C₇H₈O₂S 156.20 Higher lipophilicity due to methyl group Material science, agrochemicals
Methyl 5-chloro-3-hydroxythiophene-2-carboxylate -OH (C3), -Cl (C5), -COOCH₃ (C2) C₆H₅ClO₃S 192.62 Increased stability from Cl substituent Potential antimicrobial agents
Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate Fused benzene-thiophene ring, -COOCH₂CH₃ (C2) C₁₁H₁₀O₃S 222.26 Enhanced aromaticity; higher melting point Drug discovery (e.g., kinase inhibitors)
Methyl 3-amino-4-methylthiophene-2-carboxylate -NH₂ (C3), -CH₃ (C4), -COOCH₃ (C2) C₇H₉NO₂S 187.22 Basic amino group enables H-bonding Coordination chemistry, catalysis

Reactivity and Functional Differences

  • Hydroxyl vs. Methyl Groups : The -OH group in this compound enhances hydrogen-bonding capacity, improving solubility in polar solvents compared to methyl-substituted analogs .
  • Amino vs. Hydroxyl Groups: Methyl 3-amino-4-methylthiophene-2-carboxylate exhibits basicity (pKa ~8–10), enabling protonation in acidic conditions, unlike the acidic hydroxyl group (pKa ~4–6) .
  • Chlorine Substituents : The electron-withdrawing -Cl group in methyl 5-chloro-3-hydroxythiophene-2-carboxylate increases electrophilicity at C5, favoring nucleophilic substitution reactions .

Pharmacological and Industrial Relevance

  • This compound : Valued in anti-inflammatory drug synthesis due to its bioisosteric compatibility with aromatic carboxylic acids .
  • Benzothiophene Derivatives (e.g., ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate): Broader π-conjugation enhances binding to biological targets like kinases .
  • Methyl 3-methylthiophene-2-carboxylate : Lipophilic methyl group improves membrane permeability, making it suitable for agrochemical formulations .

Biological Activity

Methyl 3-hydroxythiophene-2-carboxylate (M3HTC) is an organic compound with significant potential in medicinal chemistry due to its unique structural properties. It features a thiophene ring, which is a five-membered aromatic ring containing sulfur, along with a hydroxyl group and a carboxylate group. This compound has been studied for its biological activities, including antibacterial, antifungal, and anti-inflammatory properties, making it a valuable precursor for the synthesis of more complex thiophene-based molecules.

  • Molecular Formula : C₆H₆O₃S
  • Molecular Weight : 158.18 g/mol
  • Structure : The compound contains a reactive ester group and a hydroxyl group attached to the thiophene ring.

Antimicrobial Properties

M3HTC exhibits notable antimicrobial activity against various pathogens. For instance, studies have shown that thiophene derivatives, including M3HTC, possess significant antibacterial and antifungal properties. The compound's structure allows it to interact effectively with microbial enzymes or cell membranes, leading to inhibition of growth.

Anti-inflammatory Effects

Research indicates that M3HTC may also have anti-inflammatory effects. Compounds derived from thiophenes are known to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This suggests that M3HTC could be explored further as an anti-inflammatory agent.

Synthesis and Reactivity

M3HTC can be synthesized through various methods, including condensation reactions with E-3-methyl methoxyacrylate under alkaline conditions. Its reactivity allows it to form derivatives through alkylation and halogenation reactions, which can enhance its biological activity.

Table 1: Synthetic Routes and Yields

Synthesis MethodYield (%)Reference
Condensation with E-3-methyl methoxyacrylateHigh
Halogenation followed by alkylationNearly quantitative

Case Studies

  • Antimicrobial Activity Against Mycobacterium tuberculosis
    • A study identified M3HTC as part of a novel series targeting Mycobacterium tuberculosis. The compound showed promising activity against resistant strains, suggesting its potential as a lead compound in tuberculosis treatment.
    • In Vitro Profile :
      • MIC (Minimum Inhibitory Concentration): 0.72 ± 0.30 μg/mL against H37Rv strain.
      • Cytotoxicity: >100 μM in Vero cells, indicating low toxicity.
      • Kinetic Solubility: >250 μM, favorable for drug formulation.
    • Reference :
  • Anti-inflammatory Studies
    • Research has demonstrated that M3HTC derivatives can inhibit the production of TNF-alpha in macrophage models, suggesting potential therapeutic applications in inflammatory diseases.
    • The mechanism appears to involve modulation of NF-kB signaling pathways.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3-hydroxythiophene-2-carboxylate, and what experimental conditions are critical for reproducibility?

  • Answer : Two primary methods are documented:

Condensation reaction : Reacting E-3-methyl methoxyacrylate with a suitable precursor under alkaline conditions. This method emphasizes the use of cost-effective reagents and controlled pH to achieve yields >65% .

Intermediate synthesis : As described in the production of Tenoxicam intermediates, the reaction involves cyclization steps with precise temperature control (reflux conditions) and purification via recrystallization .
Key considerations: Monitor reaction pH, use anhydrous solvents, and confirm purity via HPLC/NMR .

Q. What analytical techniques are recommended for characterizing this compound?

  • Answer : A combination of spectroscopic and chromatographic methods ensures accurate characterization:

  • NMR spectroscopy : 1^1H and 13^13C NMR verify structural integrity, with distinct peaks for the hydroxyl (δ ~10 ppm) and ester carbonyl (δ ~165 ppm) groups .
  • HPLC : Purity assessment (>95%) using reverse-phase chromatography with methanol-water gradients .
  • Melting point : Reported as 42–43°C, serving as a preliminary purity check .

Q. How is the compound purified to achieve research-grade quality?

  • Answer : Post-synthesis purification involves:

  • Recrystallization : Solvent selection (e.g., methanol/water mixtures) to remove unreacted precursors .
  • Reverse-phase HPLC : For isolating high-purity fractions, especially when synthesizing derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when synthesizing derivatives of this compound?

  • Answer : Contradictions often arise from tautomerism or solvent effects. Strategies include:

  • Multi-technique validation : Cross-reference NMR, IR (C=O stretch ~1700 cm1^{-1}), and mass spectrometry .
  • Computational modeling : Use density functional theory (DFT) to predict NMR shifts and compare with experimental data .
  • Variable-temperature NMR : To detect dynamic equilibria in solution .

Q. What role does this compound play in crystallographic studies of heterocyclic systems?

  • Answer : The compound’s rigid thiophene ring facilitates structural analysis:

  • SHELX refinement : Employed for small-molecule crystallography to resolve puckering parameters (amplitude qq, phase ϕ\phi) .
  • ORTEP-3 visualization : Generates 3D models to analyze substituent effects on ring planarity .

Q. How can synthetic methods be optimized to improve yield and scalability for research applications?

  • Answer : Key optimizations include:

  • Catalyst screening : Use DMAP/DCC to accelerate esterification and reduce side reactions .
  • Flow chemistry : Continuous reactors enhance reproducibility for large-scale synthesis .
  • In situ monitoring : FTIR or Raman spectroscopy tracks reaction progress in real time .

Q. What are the emerging applications of this compound in drug discovery?

  • Answer : The compound serves as a precursor for bioactive molecules:

  • Anticancer agents : Derivatives like MPTC inhibit kinase activity in tumor models .
  • Anti-inflammatory intermediates : Used in Tenoxicam synthesis, targeting cyclooxygenase pathways .
    Methodological note: Structure-activity relationship (SAR) studies require systematic substitution at the 3-hydroxy position .

Q. What computational approaches are used to predict the reactivity of this compound in novel reactions?

  • Answer :

  • Molecular docking : Screens potential biological targets (e.g., NEK2 kinase) by simulating ligand-protein interactions .
  • DFT calculations : Models electrophilic substitution patterns on the thiophene ring, guiding synthetic routes .

Properties

IUPAC Name

methyl 3-hydroxythiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O3S/c1-9-6(8)5-4(7)2-3-10-5/h2-3,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEMVRXMFCHXUMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70342368
Record name Methyl 3-hydroxythiophene-2-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5118-06-9
Record name Methyl 3-hydroxythiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Hydroxy-thiophene-2-carboxylic acid methyl ester
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Synthesis routes and methods I

Procedure details

Methyl 3-aminothiophene-2-carboxylate was Boc-protected and the resulting ester was saponified to yield 3-[(tert-butoxy)carbonylamino]-2-thiophene-carboxylic acid (11). Methyl 3-hydroxythiophene-2-carboxylate (12) was prepared by cyclization of methylthioglycolate and methyl-2-chloroacrylate in methanolic sodium methoxide (Huddleston et al., Synth. Commun. 1979, 9, 731). Alkylation of (12) with iodomethane and subsequent hydrolysis of the methyl ester yielded 3-methoxy-2-thiophenecarboxylic acid (13). 3-Fluorothiophene-2-carboxylic acid (14) was synthesized as described by Taylor et al. (Org. Prep. Proc. Int. 1997, 29, 221) (FIG. 3A, 3B, 3C). The remaining 3-substituted-thiophene-2-carboxylic acids were obtained from commercial sources.
Name
methylthioglycolate
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sodium methoxide
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methyl ester
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Synthesis routes and methods II

Procedure details

To dry methanol (81 mL), under nitrogen, was added sodium metal (3.68 g, 304 mmol). After H2 evolution ceased, the solution was cooled to 0° C. and methyl thioglycolate (10 g, 179 mmol) was added dropwise. A solution of methyl-2-chloroacrylate (10.88 g, 179 mmol) in methanol (21 mL) was then added slowly, resulting in the formation of yellow precipitate. The solution was allowed to warm to ambient temperature and stirred for 2 h. The solvent was removed in vacuo to give a dark yellow solid that was acidified to pH 2 with 4 N HCl. The resulting aqueous solution was extracted with dichloromethane (3×150 mL) and the combined organic solutions were washed with water (3×150 mL), dried over MgSO4, filtered, and concentrated to give a dark oil. The oil was subjected to column chromatography on silica gel (20:1 hexanes/ethyl acetate) to give (12) (18.4 g) as a crystalline solid in 64% yield. TLC (20:1 hexanes/ethyl acetate) Rf 0.47; 1H NMR (CDCl3) δ 9.58 (s, 1H), 7.59 (d, J=5.7 Hz, 1H), 6.75 (d, J=4.8 Hz, 1H), 3.90 (s, 3H); 13C NMR (75 MHz, CDCl3) δ 166.8, 164.7, 131.7, 119.4, 52.2; EI-MS m/e 158.0039 (M+ calculated 158.0038 for C6H6O3S).
Quantity
10 g
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reactant
Reaction Step One
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10.88 g
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reactant
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21 mL
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solvent
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0 (± 1) mol
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3.68 g
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81 mL
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64%

Synthesis routes and methods III

Procedure details

A solution of methyl thioglycolate (19.2 g, 181 mmoles) in methanol (100 mL) is added to a solution of sodium (8.0 g, 348 mmoles) in methanol (100 mL) with stirring, and cooling with an ice bath. A solution of methyl α-chloroacrylate (22.1 g, 183 mmoles) in methanol (25 mL) is then added at such a rate that the temperature does not exceed 30° C. After 1 hour at ambient temperature, the methanol is removed under reduced pressure. The residue is dissolved in water, acidified with HCl and steam distilled until the distillate is clear. The distillate is cooled and shaken, and the resulting precipitate filtered off, rinsed with water and dried to afford the product (21.3 g); mp 43°-45° C.
Quantity
19.2 g
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reactant
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8 g
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reactant
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100 mL
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solvent
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100 mL
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solvent
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22.1 g
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reactant
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25 mL
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solvent
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Synthesis routes and methods IV

Procedure details

80 Parts of 3-hydroxy-dihydrothiophene-2-carboxylic acid methyl ester are dissolved in 250 parts by volume of methylene chloride. 67.5 parts of sulfuryl chloride in 100 parts by volume of methylene chloride are added in the course of one hour at from 0° to 5° C., whilst passing nitrogen into the mixture. The mixture is then stirred for 2 hours at from 0° to 5° C. 50 parts of triethylamine are then added at from 0° to 5° C. and the pH is brought to 7.5 with more triethylamine. The mixture is stirred for 2 hours at 0° C. and is then brought to pH 5 by means of 10 percent strength by weight hydrochloric acid. The mixture is separated into its phases and the organic phase is washed with twice 100 parts by volume of saturated sodium chloride solution, dried, concentrated and distilled. 65 parts (82% of theory) of 3-hydroxy-thiophene-2-carboxylic acid methyl ester of boiling point 68°-73° C./0.4 mbar and melting point 42°-43° C. are obtained.
Name
3-hydroxy-dihydrothiophene-2-carboxylic acid methyl ester
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Methyl 3-hydroxythiophene-2-carboxylate
Methyl 3-hydroxythiophene-2-carboxylate
Methyl 3-hydroxythiophene-2-carboxylate
Methyl 3-hydroxythiophene-2-carboxylate
Methyl 3-hydroxythiophene-2-carboxylate
Methyl 3-hydroxythiophene-2-carboxylate

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